4-Ethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
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Overview
Description
4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with an ethyl group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Fully hydrogenated biphenyl derivatives
Substitution: Nitro, sulfonyl, and halogenated biphenyl derivatives
Scientific Research Applications
4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the ethyl group, resulting in different chemical and physical properties.
4-Ethylbiphenyl: Similar structure but without the tetrahydro component, leading to different reactivity and applications.
4-Ethyl-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Contains a nitrogen heterocycle, offering different biological activities and applications.
Uniqueness
4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethyl group and the tetrahydro component differentiates it from other biphenyl derivatives, making it valuable for specialized research and industrial purposes.
Properties
CAS No. |
473672-13-8 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4-ethylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-7,10,12H,2,8-9,11H2,1H3 |
InChI Key |
RJCHLWCPRMSYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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